molecular formula C18H17N3 B6347935 4,6-Bis(3-methylphenyl)pyrimidin-2-amine CAS No. 1354939-59-5

4,6-Bis(3-methylphenyl)pyrimidin-2-amine

Cat. No.: B6347935
CAS No.: 1354939-59-5
M. Wt: 275.3 g/mol
InChI Key: ZPQZQDCHDUKYGM-UHFFFAOYSA-N
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Description

4,6-Bis(3-methylphenyl)pyrimidin-2-amine is a chemical compound of interest in medicinal chemistry and drug discovery research. It belongs to the pyrimidin-2-amine class of heterocyclic compounds, which are known to exhibit a wide range of biological activities. Pyrimidine derivatives are frequently investigated as key scaffolds in the development of novel therapeutic agents, and substituted pyrimidin-2-amines, in particular, have been identified as potential degraders of specific oncogenic proteins, offering a unique approach to inhibiting cancer cell metastasis . The specific substitution pattern with 3-methylphenyl groups at the 4 and 6 positions of the pyrimidine ring makes this compound a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize it to explore interactions with various biological targets, potentially leading to the development of new small-molecule inhibitors. The compound is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

4,6-bis(3-methylphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3/c1-12-5-3-7-14(9-12)16-11-17(21-18(19)20-16)15-8-4-6-13(2)10-15/h3-11H,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQZQDCHDUKYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4,6-Bis(3-methylphenyl)pyrimidin-2-amine typically involves multi-step reactions starting from acyclic precursors. One common method includes the reaction of benzylidene acetones with ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and finally the formation of guanidines with suitable amines . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

4,6-Bis(3-methylphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

Cancer Therapy

One of the most significant applications of 4,6-bis(3-methylphenyl)pyrimidin-2-amine is in the development of anti-cancer agents. Compounds with a pyrimidine structure have been noted for their ability to inhibit various kinases involved in cancer progression. For instance, derivatives of pyrimidine have shown activity against receptor tyrosine kinases (RTKs), which are critical in tumor growth and metastasis .

Case Study: Inhibition of Tyrosine Kinases

  • Target Enzymes : The compound has been studied for its inhibitory effects on platelet-derived growth factor receptor (PDGFR) and fibroblast growth factor receptor (FGFR) tyrosine kinases.
  • Mechanism : These kinases play a role in angiogenesis and tumor cell proliferation. By inhibiting these pathways, this compound could potentially reduce tumor growth and enhance the efficacy of existing therapies .

Enzyme Inhibition

The compound has also been explored for its role as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. Inhibition of DHFR is a well-established strategy in cancer therapy and the treatment of autoimmune diseases .

Table: Enzyme Inhibition Profile

Enzyme Target Inhibition Type Potential Applications
Dihydrofolate Reductase (DHFR)Competitive InhibitionCancer therapy, autoimmune diseases
Platelet-Derived Growth Factor Receptor (PDGFR)Selective InhibitionTumor growth reduction
Fibroblast Growth Factor Receptor (FGFR)Selective InhibitionAngiogenesis inhibition

Antimicrobial Activity

Recent studies indicate that pyrimidine derivatives possess antimicrobial properties. The compound's structural characteristics may contribute to its efficacy against various pathogens, including bacteria and fungi. This aspect is particularly relevant in the context of increasing antibiotic resistance .

Other Therapeutic Applications

Beyond oncology and infectious diseases, research has highlighted additional therapeutic potentials:

  • Anti-inflammatory Effects : Some studies suggest that pyrimidine derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
  • Antiviral Properties : Emerging evidence indicates potential antiviral activity, particularly against viral infections that utilize host cellular machinery for replication .

Mechanism of Action

The mechanism of action of 4,6-Bis(3-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been found to inhibit Aurora kinase A, leading to cell cycle arrest at the G2/M phase and inducing apoptosis in cancer cells . The binding of the compound to the kinase disrupts its activity, thereby affecting cell proliferation.

Comparison with Similar Compounds

Antimicrobial Activity

  • 4,4′-(1,4-Phenylene)bis(pyrimidin-2-amine) : This bis-pyrimidine derivative lacks aromatic substituents but demonstrates moderate antimicrobial activity. Structure–activity relationship (SAR) studies indicate that bulky aryl groups (e.g., 3-methylphenyl) enhance target binding by improving hydrophobic interactions .
  • 4,6-Bis(4-chlorophenyl)pyrimidin-2-amine derivatives (e.g., cmpd3–cmpd5): Substitution with 4-chlorophenyl groups and aminoalkyl side chains enhances affinity for the P2X7 receptor, a target in neuroinflammation. However, these compounds show reduced solubility compared to the 3-methylphenyl analogue .

Anticancer and Antitrypanosomal Activity

  • 4-Phenyl-6-(pyridin-3-yl)pyrimidin-2-amine derivatives: Methoxy-substituted variants (e.g., 4-methoxyphenyl) exhibit superior antitrypanosomal activity (IC₅₀ = 6.8 mM) compared to methyl-substituted analogues, likely due to enhanced electron-donating effects .
  • Curcumin–pyrimidine hybrids (PY2–PY4) : Derivatives with 3-methoxyphenyl ethenyl groups (PY4) show anti-proliferative activity against cancer cells, but the 3-methylphenyl variant of this compound may offer better metabolic stability due to reduced oxidative demethylation .

Structural and Physicochemical Properties

Substituent Electronic Effects

  • 4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine : Methoxy groups enhance solubility via polar interactions but increase susceptibility to enzymatic degradation compared to methyl groups .

Biological Activity

4,6-Bis(3-methylphenyl)pyrimidin-2-amine, a synthetic compound belonging to the pyrimidine family, has garnered attention for its significant biological activities, particularly in the field of oncology. This compound is characterized by two 3-methylphenyl substituents at the 4 and 6 positions of the pyrimidine ring and an amino group at the 2 position. Its primary mechanism of action involves the inhibition of Aurora kinase A (AURKA), a serine/threonine protein kinase crucial for cell cycle regulation.

The biological activity of this compound is primarily linked to its ability to inhibit AURKA. This inhibition leads to reduced phosphorylation at Thr283, a critical site for AURKA's activity. The consequent disruption of the G2/M phase of the cell cycle results in decreased clonogenicity and induces caspase-mediated apoptotic cell death in human colon cancer cells (HCT116) .

Target Effect Outcome
Aurora Kinase AInhibition of phosphorylationDisruption of G2/M phase in cell cycle
HCT116 CellsInduction of apoptosisReduced clonogenicity

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from acyclic precursors. A common synthetic route includes:

  • Reaction of benzylidene acetones with ammonium thiocyanates.
  • Ring closure and aromatization.
  • S-methylation and oxidation to form methylsulfonyl compounds.
  • Formation of guanidines with suitable amines.

This method allows for efficient production with high yields .

Biological Evaluations

Recent studies have demonstrated that derivatives of this compound exhibit potent cytotoxic activities against various cancer cell lines including melanoma, colon cancer, ovarian cancer, and breast cancer. The cytotoxicity was assessed using the MTT assay, revealing that the compound's effectiveness varies based on substituents on the phenyl ring .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell Line IC50 (μM) Activity Level
HCT116 (Colon Cancer)<10High
Hep-2 (Laryngeal Cancer)<15Moderate
MDA-MB-231 (Breast Cancer)<20Moderate

Case Studies

A notable study highlighted the compound's effect on HCT116 cells, where it was observed that treatment led to significant apoptosis through activation of caspases. This finding underscores its potential as an anticancer agent .

In another investigation examining various pyrimidine derivatives, it was found that modifications to the phenyl rings could enhance anticancer activity, suggesting a structure-activity relationship that merits further exploration .

Pharmacokinetics

The pharmacokinetic profile indicates that one derivative exhibits good plasma stability with a low risk of drug-drug interactions. This characteristic is essential for developing therapeutic agents with minimal side effects .

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